Choline tetrafluoroborate
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Overview
Description
. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. It is widely used in various scientific and industrial applications due to its versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline tetrafluoroborate can be synthesized through the reaction of choline chloride with tetrafluoroboric acid. The reaction typically involves mixing choline chloride with an aqueous solution of tetrafluoroboric acid under controlled temperature and pH conditions . The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated synthesis procedures to ensure high yield and purity. The process may include steps such as the use of ammonium hydroxide for fluoride elution and the removal of unreacted fluoride using solid-phase extraction techniques .
Chemical Reactions Analysis
Types of Reactions: Choline tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can participate in substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions may produce various choline salts with different anions .
Scientific Research Applications
Choline tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of choline tetrafluoroborate involves its interaction with various molecular targets and pathways. As an ionic liquid, it can stabilize charged species and facilitate various chemical reactions. In biological systems, it can interact with nucleic acids and proteins, enhancing their stability and activity . The tetrafluoroborate anion also plays a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Choline tetrafluoroborate can be compared with other similar compounds, such as:
Choline chloride: Unlike this compound, choline chloride is more commonly used in biological applications due to its lower toxicity.
Hexafluorophosphate salts: These salts are more stable towards hydrolysis and have higher lipophilicity compared to tetrafluoroborate salts.
Choline-based deep eutectic solvents: These solvents have similar applications but differ in their physicochemical properties and environmental impact.
This compound stands out due to its unique combination of stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C5H14BF4NO |
---|---|
Molecular Weight |
190.98 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C5H14NO.BF4/c1-6(2,3)4-5-7;2-1(3,4)5/h7H,4-5H2,1-3H3;/q+1;-1 |
InChI Key |
BBEUEBRBSFQMTK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](C)(C)CCO |
Origin of Product |
United States |
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